molecular formula C16H23N3O2S B2712639 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide CAS No. 1396889-18-1

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2712639
CAS No.: 1396889-18-1
M. Wt: 321.44
InChI Key: SOTJIRZVZUZANZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a sulfonamide group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group and the cyclopropanesulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent choice, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. The indole moiety is a common structural feature in many bioactive compounds, suggesting that this compound might exhibit interesting biological activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide might include other indole derivatives, sulfonamides, and cyclopropane-containing molecules. Examples could be:

  • Indole-3-acetic acid
  • Sulfamethoxazole
  • Cyclopropane carboxylic acid

Uniqueness

What sets this compound apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-18(2)16(10-17-22(20,21)12-8-9-12)14-11-19(3)15-7-5-4-6-13(14)15/h4-7,11-12,16-17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTJIRZVZUZANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3CC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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